N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, piperazine, pyrimidine, and acetamide groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions.
Attachment of the methoxyphenyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the acetamide linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the pyrimidine or piperazine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in receptor studies.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds might include other acetamide derivatives, piperazine-containing molecules, or pyrimidine-based compounds. Compared to these, N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide might offer unique properties such as enhanced binding affinity, selectivity, or stability.
List of Similar Compounds
- N-(2,6-dimethylphenyl)-acetamide
- 4-(2-methoxyphenyl)piperazine derivatives
- Pyrimidine-based ligands
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-7-6-8-19(2)25(18)28-23(31)16-33-24-15-22(26-17-27-24)30-13-11-29(12-14-30)20-9-4-5-10-21(20)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMZZVDXNMMISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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